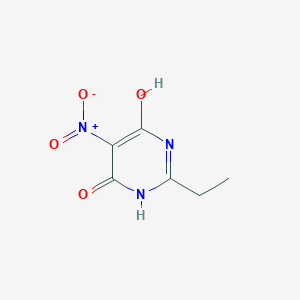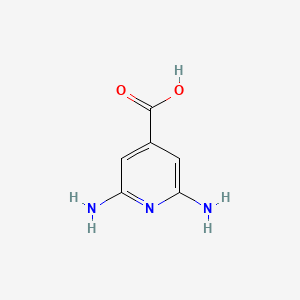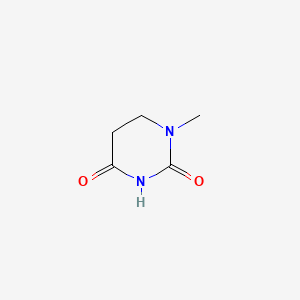
3-Acetyl-6-chlor-2H-chromen-2-on
Übersicht
Beschreibung
3-acetyl-6-chloro-2H-chromen-2-one is a chemical compound with the linear formula C11H7ClO3. It has a molecular weight of 222.63 and its CAS Number is 53653-66-0 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of 3-acetyl-6-chloro-2H-chromen-2-one involves a one-pot reaction of equimolar amounts of 3-acetyl-2H-chromen-2-one, TBATB and heterylthiols or phenylthioureas . Another method involves the reaction of 3-acetyl-2H-chromen-2-one with different heterylthiols and phenylthioureas under green conditions using tetrabutylammonium tribromide (TBATB) as an efficient reagent .Chemical Reactions Analysis
3-acetyl-6-chloro-2H-chromen-2-one can undergo various chemical reactions. For instance, it can react with TBATB in acetic acid to give 3-(2-bromoacetyl)-2H-chromen-2-one . It can also serve as a versatile building block in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Verbindungen, die 3-Acetyl-6-chlor-2H-chromen-2-on ähneln, wurden auf ihre antibakterielle Aktivität gegen verschiedene Pilze und Bakterien getestet. Dies deutet auf potenzielle Anwendungen bei der Entwicklung neuer antimikrobieller Wirkstoffe hin .
Antiproliferative Mittel
Derivate verwandter Verbindungen wurden auf ihr Potenzial als antiproliferative Mittel synthetisiert, die in der Krebsforschung und -behandlung eingesetzt werden könnten .
Synthese von Heterocyclen
Die Verbindung wurde in Mehrkomponentenreaktionen mit aromatischen Aldehyden und Malonsäuredinitril verwendet, um biologisch aktive Pyran- und Pyridinderivate zu erzeugen, was auf ihre Verwendung in der synthetischen organischen Chemie hindeutet .
Chemische Synthese
This compound ist als chemisches Reagenz käuflich erhältlich, was auf seine Verwendung in verschiedenen chemischen Syntheseprozessen hindeutet .
Elektrochemische Anwendungen
Cumarinderivate wurden unter Verwendung elektrochemischer Methoden synthetisiert, was darauf hindeutet, dass this compound in ähnlichen elektrochemischen Anwendungen verwendet werden könnte .
Bausteine für heterocyclische Systeme
Ähnliche Verbindungen wurden als vielseitige Bausteine bei der Herstellung polyfunktionalisierter heterocyclischer Systeme beschrieben, die in der Industriechemie von Bedeutung sind .
Zukünftige Richtungen
3-acetyl-6-chloro-2H-chromen-2-one and its derivatives are a prominent structural class in the synthesis of various bioactive heterocyclic scaffolds. They are important components in drug discovery on account of their biological activities such as antiproliferative, antimicrobial activities, and are promising inhibitors of type 2 diabetes mellitus . Therefore, future research could focus on exploring these properties further.
Wirkmechanismus
Target of Action
Coumarin derivatives, a group to which this compound belongs, are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse pharmacological effects .
Mode of Action
It’s known that coumarin derivatives can interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The specific interaction depends on the structure of the derivative and the nature of the target .
Biochemical Pathways
Coumarin derivatives are known to influence several biochemical pathways, including those involved in inflammation, coagulation, and cellular proliferation .
Result of Action
Coumarin derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, and antitumor effects .
Action Environment
The action, efficacy, and stability of 3-acetyl-6-chloro-2H-chromen-2-one can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other substances, and the specific conditions within the target cells .
Biochemische Analyse
Biochemical Properties
3-acetyl-6-chloro-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can have downstream effects on various biochemical pathways .
Cellular Effects
The effects of 3-acetyl-6-chloro-2H-chromen-2-one on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress responses, thereby affecting cellular metabolism and overall cell function . Additionally, it has been reported to induce apoptosis in cancer cells, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, 3-acetyl-6-chloro-2H-chromen-2-one exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain proteases, thereby preventing the breakdown of target proteins . This inhibition can result in altered cellular processes and changes in gene expression, contributing to its biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-acetyl-6-chloro-2H-chromen-2-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 3-acetyl-6-chloro-2H-chromen-2-one vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or anti-cancer properties. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
3-acetyl-6-chloro-2H-chromen-2-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and the levels of various metabolites within the cell . Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism and function .
Transport and Distribution
Within cells and tissues, 3-acetyl-6-chloro-2H-chromen-2-one is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within different cellular compartments can influence its activity and effectiveness .
Subcellular Localization
The subcellular localization of 3-acetyl-6-chloro-2H-chromen-2-one is an important factor in its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its function and interactions with other biomolecules, ultimately influencing its biological effects .
Eigenschaften
IUPAC Name |
3-acetyl-6-chlorochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO3/c1-6(13)9-5-7-4-8(12)2-3-10(7)15-11(9)14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMAEQZQRVDKQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10291109 | |
| Record name | 3-acetyl-6-chloro-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53653-66-0 | |
| Record name | 3-Acetyl-6-chlorocoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53653-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 73187 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053653660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC73187 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73187 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-acetyl-6-chloro-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3R,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B1619897.png)
![5-Nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B1619899.png)
![6-chloro-1-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1619901.png)
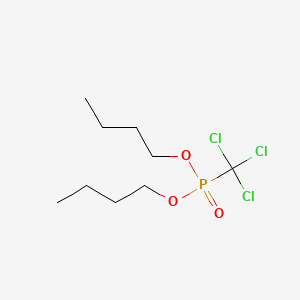
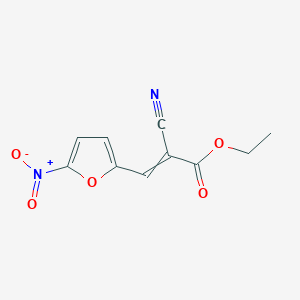
![N-[3,5-bis(hydroxyimino)cyclohexylidene]hydroxylamine](/img/structure/B1619906.png)
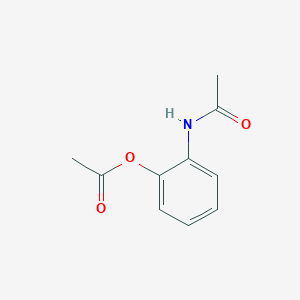

![[(1-Naphthylacetyl)amino]acetic acid](/img/structure/B1619912.png)
